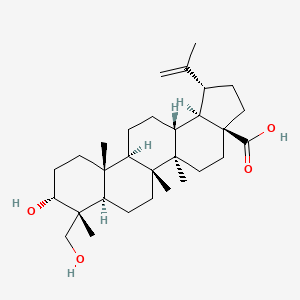![molecular formula C32H36O6S B12725223 5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one CAS No. 197915-44-9](/img/structure/B12725223.png)
5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(4-methoxyphenyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and thioether groups
Métodos De Preparación
The synthesis of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(4-methoxyphenyl)- involves several steps, typically starting with the preparation of the core pyranone structure. This can be achieved through a series of condensation reactions, followed by the introduction of the various substituents through nucleophilic substitution and other organic reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thioether group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(4-methoxyphenyl)- is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
197915-44-9 |
|---|---|
Fórmula molecular |
C32H36O6S |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
5-[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-3H-pyran-6-one |
InChI |
InChI=1S/C32H36O6S/c1-20-16-28(26(31(2,3)4)17-22(20)19-33)39-29-27(35)18-32(38-30(29)36,23-8-12-25(37-5)13-9-23)15-14-21-6-10-24(34)11-7-21/h6-13,16-17,33-35H,14-15,18-19H2,1-5H3 |
Clave InChI |
XDGKWEZKGKEIEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CO)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)C4=CC=C(C=C4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


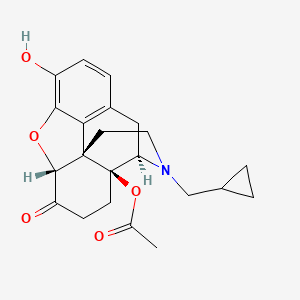
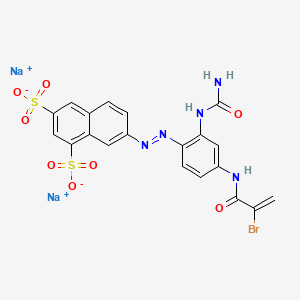
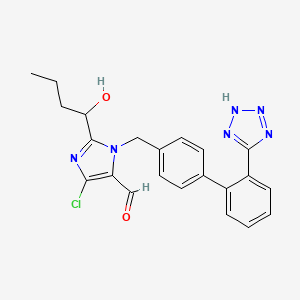
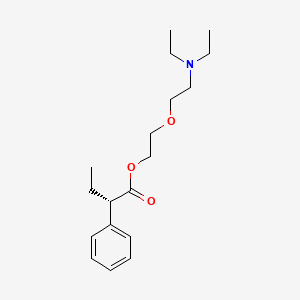

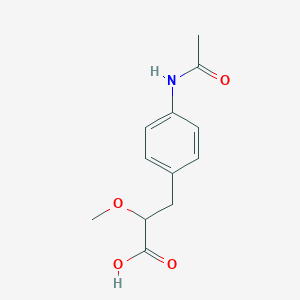
![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)

![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)
